molecular formula C20H18N4O4S B11507054 6-Amino-3-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11507054
M. Wt: 410.4 g/mol
InChI Key: LVXCISVMRDLRFF-UHFFFAOYSA-N
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Description

6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of the Pyranopyrazole Core: This can be achieved through a multi-component reaction involving an aldehyde, a malononitrile, and a hydrazine derivative under basic conditions.

    Functionalization: Introduction of the thiophene and trimethoxyphenyl groups can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, pyranopyrazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyranopyrazole Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.

    Trimethoxyphenyl Derivatives: Compounds with the trimethoxyphenyl group attached to different cores.

Uniqueness

The uniqueness of 6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups and the potential biological activities arising from this structure.

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

6-amino-3-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H18N4O4S/c1-25-12-7-10(8-13(26-2)18(12)27-3)15-11(9-21)19(22)28-20-16(15)17(23-24-20)14-5-4-6-29-14/h4-8,15H,22H2,1-3H3,(H,23,24)

InChI Key

LVXCISVMRDLRFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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